1-N-(quinazolin-4-yl)benzene-1,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

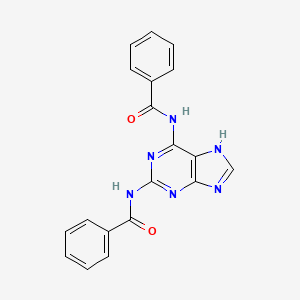

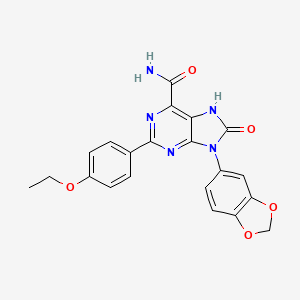

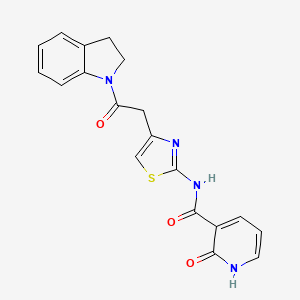

1-N-(quinazolin-4-yl)benzene-1,3-diamine is a chemical compound with the molecular formula C14H12N4 and a molecular weight of 236.27 . It is used for research purposes .

Synthesis Analysis

The synthesis of quinazolin-4-yl compounds often involves copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines . Other methods include the Michael addition of the amino group of the anthranilamide to the triple bond of the ketoalkyne, generating an enaminone intermediate which upon acid catalyzed intramolecular cyclization with subsequent C-C bond cleavage affords the final product .Molecular Structure Analysis

The molecular structure of 1-N-(quinazolin-4-yl)benzene-1,3-diamine is based on a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring .Chemical Reactions Analysis

Quinazolin-4-yl compounds are known to participate in various chemical reactions. For instance, they can undergo amination and annulation reactions . The specific chemical reactions that 1-N-(quinazolin-4-yl)benzene-1,3-diamine undergoes would depend on the reaction conditions and the presence of other reactants.Mécanisme D'action

While the specific mechanism of action of 1-N-(quinazolin-4-yl)benzene-1,3-diamine is not mentioned in the retrieved sources, quinazoline derivatives are known to have a wide range of biological properties and are used in the development of various drugs . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Orientations Futures

Quinazoline derivatives, including 1-N-(quinazolin-4-yl)benzene-1,3-diamine, have received significant attention due to their wide and distinct biopharmaceutical activities . They are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Future research may focus on exploring their potential in other therapeutic areas as well.

Propriétés

IUPAC Name |

3-N-quinazolin-4-ylbenzene-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c15-10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14/h1-9H,15H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABQVFUQOPCNBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-(quinazolin-4-yl)benzene-1,3-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

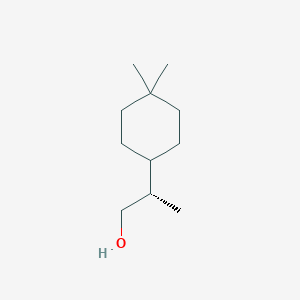

![(E)-4-(Dimethylamino)-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]but-2-enamide](/img/structure/B2811840.png)

![Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2811853.png)